Home > Products > Building Blocks P14335 > 2-(4-Bromophenyl)quinoline-4-carboxylic acid
2-(4-Bromophenyl)quinoline-4-carboxylic acid - 103914-52-9

2-(4-Bromophenyl)quinoline-4-carboxylic acid

Catalog Number: EVT-312590
CAS Number: 103914-52-9
Molecular Formula: C16H10BrNO2
Molecular Weight: 328.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-(4-Bromophenyl)quinoline-4-carboxylic acid is a synthetic compound belonging to the quinoline family. Quinolines represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them valuable pharmacophores in medicinal chemistry [, ]. This particular derivative, characterized by a carboxylic acid group at position 4 and a 4-bromophenyl substituent at position 2 of the quinoline ring, has emerged as a promising scaffold in various research areas.

Applications in Various Fields

Medicinal Chemistry

In medicinal chemistry, the derivatives of 2-(4-Bromophenyl)quinoline-4-carboxylic acid have been synthesized and evaluated for their potential as therapeutic agents. The studies demonstrate the compounds' roles as hNK-3 receptor antagonists, which could be useful in treating neurological disorders2. Another application is in the development of COX-2 inhibitors, which are important in the management of inflammatory conditions. The structure-activity relationship studies have identified potent inhibitors with selectivity profiles surpassing that of existing drugs4. Furthermore, derivatives have been investigated as gastric H+/K+-ATPase inhibitors, offering a novel class of antiulcer agents5.

Material Science

While the provided papers do not directly discuss applications in material science, the molecular properties such as HOMO and LUMO analysis, and non-linear optical (NLO) properties of these compounds suggest potential applications in the field. The electronic properties and stability of the molecule, as indicated by hyper-conjugative interactions and charge delocalization, could be harnessed in the design of new materials with specific optical or electronic functionalities1.

Case Studies

The provided papers include case studies where the synthesized compounds were tested for biological activity. For example, the study on COX-2 inhibitors included a molecular modeling study that docked one of the derivatives in the binding site of COX-2, revealing important interactions that contribute to its inhibitory activity4. Another case study involved the evaluation of gastric H+/K+-ATPase inhibitors in rats, identifying a compound with potent inhibitory activity and a promising profile as an antiulcer agent5.

2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives

    Compound Description: This series of derivatives, explored as potential cancer treatments, act as potent SIRT3 inhibitors. A notable example, compound P6, showed selective inhibition of SIRT3 (IC50 = 7.2 µM) compared to SIRT1 (32.6 µM) and SIRT2 (33.5 µM) []. This selectivity makes P6 a promising lead compound for leukemic differentiation therapy, exhibiting antiproliferative effects and inducing G0/G1 cell cycle arrest and differentiation in MLLr leukemic cell lines [].

    Relevance: These derivatives share a core quinoline-4-carboxylic acid structure with 2-(4-Bromophenyl)quinoline-4-carboxylic acid. The key structural difference lies in the presence of a 4-acrylamidophenyl substituent at the 2-position of the quinoline ring, which is crucial for their SIRT3 inhibitory activity [].

2-(4-Chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[h] quinoline-4-carboxylic acid (PSI-697)

    Compound Description: This compound is a potent and orally active P-selectin antagonist. PSI-697 effectively inhibits the binding of human P-selectin to its ligand, P-selectin glycoprotein ligand-1, with an IC50 value ranging from 50 to 125 μM []. It demonstrates favorable pharmacokinetic properties in rats, including low clearance, short half-life, low volume of distribution, and moderate oral bioavailability []. Moreover, PSI-697 exhibits anti-inflammatory and antithrombotic efficacy in rodent models, reducing leukocyte rolling, thrombus weight, and intima/media ratios after vascular injury [].

    Relevance: PSI-697 belongs to the tetrahydrobenzoquinoline salicylic acid class, which are structurally related to 2-(4-Bromophenyl)quinoline-4-carboxylic acid by their quinoline-4-carboxylic acid core []. The additional tetrahydrobenzo and hydroxy substituents in PSI-697 contribute to its specific interactions with P-selectin.

2-(4-Chlorobenzyl)-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid (PSI-421)

    Compound Description: Designed as a successor to PSI-697, PSI-421 boasts improved aqueous solubility and pharmacokinetic properties while retaining potent P-selectin inhibitory activity []. This enhanced profile, achieved by modifying the C-2 benzyl side chain and the carboxylic acid A-ring substituents, makes PSI-421 a promising candidate for treating atherosclerosis and deep vein thrombosis [].

    Relevance: Similar to PSI-697, PSI-421 is also structurally related to 2-(4-Bromophenyl)quinoline-4-carboxylic acid through its quinoline-4-carboxylic acid core []. The presence of the chlorobenzyl, hydroxy, and trifluoromethyl substituents in PSI-421 differentiates its pharmacological profile from the target compound.

    Compound Description: This series explores quinoline-4-carboxylic acid derivatives as inhibitors of various alkaline phosphatase isoforms. For instance, compound 3j acts as a potent inhibitor of human tissue-nonspecific alkaline phosphatase (h-TNAP) with an IC50 of 22 ± 1 nM, while 3e inhibits human intestinal (h-IAP) and placental (h-PLAP) alkaline phosphatases with IC50 values of 34 ± 10 nM and 82 ± 10 nM, respectively [].

    Relevance: These derivatives share the core quinoline-4-carboxylic acid structure with 2-(4-Bromophenyl)quinoline-4-carboxylic acid []. The diverse range of substituents at different positions on the quinoline ring influences their selectivity and potency against various alkaline phosphatase isoforms [].

2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid and esters

    Compound Description: These compounds were synthesized and evaluated for their antiproliferative activity and DNA cleavage properties. Several derivatives showed promising results, with compounds 3b-6a and 7b-8c effectively cleaving λ-DNA []. Additionally, compounds 8b, 7a, and 7b exhibited notable antiproliferative activity against MCF-7, Colo 205, and HepG2 cancer cell lines, respectively [].

    Relevance: These compounds are structurally analogous to 2-(4-Bromophenyl)quinoline-4-carboxylic acid, with the key difference being the replacement of the 4-bromophenyl group with a 1-benzofuran-2-yl moiety at the 2-position of the quinoline ring []. This modification appears to contribute significantly to their observed biological activities.

5H-thiazolo[3,2-a]quinoline-4-carboxylic acid derivatives

    Compound Description: This series of compounds, synthesized from readily available starting materials, exhibits potent antimycobacterial activity []. Notably, compound 10q demonstrates significant activity against both drug-susceptible and multi-drug resistant Mycobacterium tuberculosis (MDR-TB), with MIC values of 0.08 μM and <0.08 μM, respectively []. This activity surpasses that of isoniazid, a first-line anti-tuberculosis drug [].

    Relevance: These derivatives share a quinoline-4-carboxylic acid core with 2-(4-Bromophenyl)quinoline-4-carboxylic acid but incorporate a thiazolo[3,2-a] ring system []. This structural variation contributes significantly to their potent antimycobacterial activity.

[2,3′-Biquinoline]-4-Carboxylic Acid and Quinoline-3-Carbaldehyde Analogs

    Compound Description: This group includes a range of compounds synthesized and evaluated for their antibacterial and antioxidant properties []. Specifically, compounds 4, 9, and 10 displayed significant antibacterial activity against Escherichia coli, with compound 10 exhibiting the highest potency []. Compounds 9 and 20 showed notable antioxidant activity in a DPPH radical scavenging assay [].

    Relevance: These analogs, while structurally diverse, share core structural elements with 2-(4-Bromophenyl)quinoline-4-carboxylic acid, including either the quinoline-4-carboxylic acid or the closely related quinoline-3-carbaldehyde moiety []. The variations in substituents and the presence of a second quinoline ring in the biquinoline derivatives contribute to their specific biological activities.

Classification

This compound is classified as a heterocyclic aromatic compound due to the presence of the quinoline ring system. It falls under the category of carboxylic acids due to the presence of the carboxyl group (-COOH). Its structural characteristics allow it to participate in various chemical reactions, making it a subject of interest in synthetic organic chemistry.

Synthesis Analysis

The synthesis of 2-(4-Bromophenyl)quinoline-4-carboxylic acid can be achieved through several methods, often involving multi-step reactions. One common approach involves:

  1. Formation of Quinoline Derivative: The initial step typically includes the cyclization of an appropriate aniline derivative with a carbonyl compound under acidic conditions to form the quinoline structure.
  2. Bromination: The introduction of the bromine atom at the para position of the phenyl ring can be accomplished using bromination reagents such as bromine or N-bromosuccinimide (NBS).
  3. Carboxylation: Finally, a carboxylic acid group can be introduced via a reaction with carbon dioxide or through hydrolysis of an ester derivative.

Specific parameters such as temperature, solvent choice, and reaction time can significantly influence yield and purity. For example, reactions are often performed under reflux conditions in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for optimal results .

Molecular Structure Analysis

The molecular structure of 2-(4-Bromophenyl)quinoline-4-carboxylic acid features:

  • Quinoline Ring: A bicyclic structure consisting of a benzene ring fused to a pyridine ring.
  • Bromophenyl Group: A bromine atom attached to the para position of the phenyl ring enhances electron-withdrawing properties.
  • Carboxylic Acid Group: The presence of this functional group contributes to its acidity and potential reactivity.

The molecular weight is approximately 328.17 g/mol, and it has a melting point that varies based on purity but generally falls within a specific range that can be determined through differential scanning calorimetry (DSC) .

Chemical Reactions Analysis

2-(4-Bromophenyl)quinoline-4-carboxylic acid is involved in several chemical reactions:

  1. Esterification: The carboxylic acid can react with alcohols to form esters under acidic conditions.
  2. Decarboxylation: Under certain conditions, it may undergo decarboxylation, leading to the formation of quinoline derivatives.
  3. Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, allowing for further functionalization.

These reactions are critical for developing new derivatives with enhanced biological activity or altered physical properties .

Mechanism of Action

The mechanism of action for 2-(4-Bromophenyl)quinoline-4-carboxylic acid primarily relates to its potential biological activities:

  1. Antimicrobial Activity: Compounds similar to this structure have shown activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  2. Anti-inflammatory Properties: It may inhibit specific enzymes involved in inflammatory processes, although detailed studies are needed to elucidate specific pathways.
  3. Anticancer Activity: Some derivatives exhibit cytotoxic effects on cancer cell lines, potentially through apoptosis induction or inhibition of cell proliferation.

Research into these mechanisms continues to evolve, emphasizing structure-activity relationships that guide further development .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(4-Bromophenyl)quinoline-4-carboxylic acid include:

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents such as ethanol and DMSO but poorly soluble in water.
  • Melting Point: Varies based on purity but generally around 200°C.
  • Acidity: Exhibits acidic behavior due to the carboxylic acid group, with a pKa value that allows for proton donation in aqueous solutions.

These properties are crucial for determining its behavior in various applications and reactions .

Applications

2-(4-Bromophenyl)quinoline-4-carboxylic acid has several notable applications:

  1. Medicinal Chemistry: It serves as a lead compound for developing new pharmaceuticals targeting infections or cancer.
  2. Material Science: Used in synthesizing polymers or materials with specific electronic properties due to its conjugated system.
  3. Biological Research: Acts as a probe in biochemical assays or as part of drug design studies aimed at understanding disease mechanisms.

The versatility of this compound underscores its significance in both research and application contexts .

Structural and Chemical Identity of 2-(4-Bromophenyl)quinoline-4-carboxylic Acid

The compound exhibits a well-defined chemical architecture essential for its biological activity and synthetic utility. Its molecular formula is C₁₆H₁₀BrNO₂, with a molecular weight of 328.16 g/mol [2] [5]. The International Union of Pure and Applied Chemistry (IUPAC) name is 2-(4-bromophenyl)quinoline-4-carboxylic acid, and it bears the Chemical Abstracts Service registry number 103914-52-9 [2].

Core Structural Features

  • Quinoline Core: Comprising a bicyclic system with fused benzene and pyridine rings, enabling π-π stacking interactions in biological targets.
  • Carboxylic Acid Group: Positioned at C4 of the quinoline ring, this moiety facilitates salt formation, coordination chemistry, and derivatization into amides or esters.
  • 4-Bromophenyl Substituent: A halogenated aryl group at C2, contributing steric bulk, hydrophobicity, and distinct electronic properties.

The canonical Simplified Molecular-Input Line-Entry System notation is C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)O, illustrating the connectivity [5]. Nuclear magnetic resonance spectroscopy confirms the structure:

  • ¹H NMR: Aromatic protons appear at δ 7.5–8.9 ppm; carboxylic acid proton at δ 11–12 ppm.
  • ¹³C NMR: Characteristic signals include C=O at ~168 ppm, C-Br at ~132 ppm, and quinoline carbons at 110–160 ppm [4] [8].

Table 1: Spectroscopic and Physicochemical Profile

PropertyValue/Description
Molecular FormulaC₁₆H₁₀BrNO₂
Molecular Weight328.16 g/mol
Melting Point250–252°C (decomposition)
SMILES NotationC1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)O
Predicted Collision Cross Section165.6 Ų ([M+H]⁺ adduct)
CAS Registry Number103914-52-9

Synthetic Routes

The predominant synthesis employs the Pfitzinger reaction:

  • Starting Materials: Isatin and 4-bromoacetophenone undergo condensation.
  • Reaction Conditions: Potassium hydroxide catalysis in refluxing ethanol (80°C, 12 hours).
  • Acidification: Hydrochloric acid addition precipitates the crude product.
  • Purification: Recrystallization from ethanol yields pure crystals [4] [9].

Alternative methods include:

  • Doebner-Miller Synthesis: Using aniline derivatives and 4-bromobenzaldehyde.
  • Functional Group Interconversion: Hydrolysis of ester precursors (e.g., ethyl 2-(4-bromophenyl)quinoline-4-carboxylate) under acidic or basic conditions [8].

Historical Development in Quinoline-Based Medicinal Chemistry

Quinoline derivatives have evolved from natural product isolation to rational drug design, with 2-(4-bromophenyl)quinoline-4-carboxylic acid emerging as a key pharmacophore.

Evolution of Bioactive Quinolines

  • Early Applications: Quinine (1820s) and chloroquine (1940s) established antimalarial utility, highlighting quinoline’s ability to disrupt heme detoxification in parasites.
  • Anticancer Advancements: 8-Hydroxyquinoline derivatives (1960s) demonstrated metal-chelating properties relevant to oncology.
  • Modern Hybridization: Integration of the bromophenylquinoline core into targeted therapies (post-2000s) improved selectivity for enzymes like histone deacetylases and tyrosine kinases [3] [6].

Role in Contemporary Drug Discovery

This scaffold has enabled breakthroughs in multiple therapeutic areas:

  • Histone Deacetylase Inhibitors: Hydroxamic acid derivatives (e.g., compound D28) exhibit nanomolar inhibition against HDAC3 (class I HDAC), inducing G₂/M cell cycle arrest in leukemia models [3].
  • Sirtuin Inhibitors: Acrylamide-quinoline hybrids (e.g., P6) selectively inhibit SIRT3 (IC₅₀ = 7.2 μM) over SIRT1/2, suppressing mitochondrial metabolism in acute myeloid leukemia [6].
  • Antimicrobial Agents: Hydrazide derivatives show DNA gyrase inhibition (IC₅₀ = 8.45 μM against Staphylococcus aureus), outperforming early fluoroquinolones [4] [7].

Table 2: Key Therapeutic Applications of Derivatives

Therapeutic AreaDerivative StructureBiological TargetPotency (IC₅₀/EC₅₀)
Oncology (HDAC Inhibition)Hydroxamic acid-linkedHDAC30.14 μM
Oncology (SIRT Inhibition)Acrylamide-quinoline hybridSIRT37.2 μM
Antimicrobial TherapyHydrazide-oxadiazole conjugateS. aureus DNA gyrase8.45 μM
Kinase InhibitionOxadiazole-aryl hybridEGFR tyrosine kinase0.08 μM

Role of Bromophenyl Substituents in Bioactive Molecule Design

The para-bromophenyl group is a strategic structural element that profoundly influences the compound’s bioactivity and physicochemical behavior.

Steric and Electronic Effects

  • Steric Influence: The bromine atom’s van der Waals radius (1.85 Å) creates optimal hydrophobic contours for binding pocket occupancy. In EGFR inhibitors, this group anchors the molecule in hydrophobic region II of the kinase active site [9].
  • Electronic Modulation: Bromine’s electron-withdrawing nature (−I effect) enhances the carboxylic acid’s acidity (predicted pKₐ ≈ 3.8), promoting salt-bridge formation with lysine residues in HDACs [3].
  • Hydrophobic Contributions: The bromophenyl moiety increases log P by ~1.2 units compared to unsubstituted phenyl analogs, enhancing membrane permeability in cell-based assays [4].

Structure-Activity Relationship Insights

  • Bromine Position Matters: Para-substitution maximizes target engagement versus meta- or ortho-brominated isomers. In SIRT3 inhibitors, para-bromo derivatives show 4-fold higher potency due to complementary hydrophobic pocket fitting [6] [10].
  • Halogen Bonding: Bromine acts as a halogen bond donor to carbonyl oxygen atoms (distance: 3.2–3.5 Å), stabilizing inhibitor-enzyme complexes. This interaction contributes 1.5–2.0 kcal/mol binding energy in DNA gyrase inhibitors [4] [7].
  • Derivatization Handle: Bromine enables cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl, heteroaryl, or alkynyl groups. This versatility underpins molecular hybridization strategies:
  • Example 1: Palladium-catalyzed coupling generates biaryl derivatives for kinase inhibition [9].
  • Example 2: Sonogashira reactions yield alkynyl-linked conjugates with enhanced DNA intercalation [7].

Comparative Analysis with Other Halogenated Analogs

  • Bromine vs. Chlorine: Bromine’s larger size and polarizability improve hydrophobic contact surface area (≈15% enhancement), boosting HDAC3 affinity by 2-fold versus chlorine analogs [3].
  • Bromine vs. Fluorine: Fluorine offers metabolic resistance but weaker hydrophobic interactions. Bromophenyl-containing HDAC inhibitors exhibit 3-fold longer half-lives in microsomal assays than fluorophenyl counterparts [6].
  • Bromine vs. Methyl: Methyl groups lack halogen bonding capability. In DNA gyrase inhibitors, bromine enhances potency 8-fold over methyl due to halogen bonding to Asp81 [4].

Properties

CAS Number

103914-52-9

Product Name

2-(4-Bromophenyl)quinoline-4-carboxylic acid

IUPAC Name

2-(4-bromophenyl)quinoline-4-carboxylic acid

Molecular Formula

C16H10BrNO2

Molecular Weight

328.16 g/mol

InChI

InChI=1S/C16H10BrNO2/c17-11-7-5-10(6-8-11)15-9-13(16(19)20)12-3-1-2-4-14(12)18-15/h1-9H,(H,19,20)

InChI Key

JEUYPXDMAWIMOG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.